VCP/p97 Inhibitor Scaffold Provenance
The specific 2-alkylsulfanylpyrimidine scaffold represents a validated hit class for the development of valosin-containing protein (VCP)/p97 inhibitors [1]. This scaffold was identified from a high-throughput screen of one million compounds and subsequently subjected to extensive medicinal chemistry optimization for anticancer applications [1]. 2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine embodies the core pharmacophore of this privileged chemotype, which is not present in alternative pyrimidine-based inhibitor series lacking the sulfur linkage [1].
| Evidence Dimension | VCP/p97 Inhibitor Scaffold Classification |
|---|---|
| Target Compound Data | Contains 2-alkylsulfanylpyrimidine pharmacophore |
| Comparator Or Baseline | Pyrimidines without sulfur linkage (e.g., fused pyrimidines) |
| Quantified Difference | Scaffold validated in million-compound HTS for p97 inhibition; alternative scaffolds lack this specific hit validation |
| Conditions | High-throughput screening (HTS) and subsequent medicinal chemistry optimization for p97 ATPase inhibition |
Why This Matters
Procurement of this exact scaffold provides a chemically validated entry point into the p97 inhibitor chemical space, bypassing the need to screen alternative pyrimidine libraries de novo.
- [1] Magnaghi, P., et al. (2013). Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death. Nature Chemical Biology, 9(9): 548-556. (Referenced in review: ScienceOpen. '1. Introduction' on p97 inhibitor discovery). View Source
